1,5-Dimethoxy-2,4-dinitrobenzene

Meisenheimer complex Nucleophilic aromatic substitution Thermodynamic stability

1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4) is a symmetrically substituted nitroaromatic compound of molecular formula C₈H₈N₂O₆ (MW 228.16 g/mol). It belongs to the class of dimethoxy-dinitrobenzene isomers and serves as a versatile electrophilic substrate for nucleophilic aromatic substitution (SNAr) and a key intermediate in the synthesis of high-performance polymer monomers.

Molecular Formula C8H8N2O6
Molecular Weight 228.16 g/mol
CAS No. 1210-96-4
Cat. No. B075222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethoxy-2,4-dinitrobenzene
CAS1210-96-4
SynonymsBenzene,1,5-dimethoxy-2,4-dinitro-
Molecular FormulaC8H8N2O6
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC
InChIInChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3
InChIKeyFNFRSLVCFFJHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4) Procurement Research Overview


1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4) is a symmetrically substituted nitroaromatic compound of molecular formula C₈H₈N₂O₆ (MW 228.16 g/mol) [1]. It belongs to the class of dimethoxy-dinitrobenzene isomers and serves as a versatile electrophilic substrate for nucleophilic aromatic substitution (SNAr) and a key intermediate in the synthesis of high-performance polymer monomers [2]. Its distinct 1,5-dimethoxy-2,4-dinitro substitution pattern confers regiospecific reactivity that differs substantially from its closest isomeric analogs.

Why Isomeric Dimethoxy-Dinitrobenzenes Cannot Serve as Drop-In Replacements for CAS 1210-96-4


The family of dimethoxy-dinitrobenzene isomers (1,2-; 1,3-; 1,4-; and 1,5-substituted) shares the identical molecular formula but exhibits divergent reactivity profiles due to the relative positioning of electron-donating methoxy groups and electron-withdrawing nitro groups [1]. In SNAr reactions, the 1,5-dimethoxy-2,4-dinitrobenzene isomer undergoes methoxide addition exclusively at the C-2 position, whereas the 1,2-dimethoxy-4,5-dinitrobenzene isomer directs nucleophilic attack to different ring positions [2]. Furthermore, thermodynamic measurements show that the equilibrium constant for Meisenheimer complex formation varies by more than an order of magnitude between the 1,5-dimethoxy congener and mono-methoxy dinitro analogs [3]. These quantifiable differences in regiospecificity and thermodynamic stability directly impact synthetic route design, intermediate isolation, and downstream product purity, making generic substitution scientifically untenable.

Quantitative Differentiation Evidence for 1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4)


12- to 24-Fold Lower Meisenheimer Complex Stability Versus Mono-Methoxy Dinitro Analogs

The thermodynamic equilibrium constant (K_eq) for methoxide ion addition to 1,5-dimethoxy-2,4-dinitrobenzene in methanol at 25 °C is 3.8 × 10⁻⁶ L mol⁻¹, significantly lower than that of 2,4-dinitroanisole (K_eq = 4.6 × 10⁻⁵ L mol⁻¹) and 2,6-dinitroanisole (K_eq = 9.0 × 10⁻⁵ L mol⁻¹) [1]. This represents a 12.1-fold reduction relative to 2,4-dinitroanisole and a 23.7-fold reduction relative to 2,6-dinitroanisole, demonstrating that the second methoxy group substantially destabilizes the Meisenheimer intermediate.

Meisenheimer complex Nucleophilic aromatic substitution Thermodynamic stability Methoxide adduct

Elevated Melting Point (157 °C) Enables Superior Purification Compared to Other 4,6-Dinitroresorcinol Ethers

1,5-Dimethoxy-2,4-dinitrobenzene (the dimethyl ether of 4,6-dinitroresorcinol) exhibits a melting point of 157 °C, which is 44 °C higher than the monomethyl ether (113 °C) and 24 °C higher than the diethyl ether (133 °C) [1]. This substantial elevation facilitates crystallization-based purification from reaction mixtures and improves solid handling characteristics for storage and weighing.

Melting point differentiation Crystallization purification 4,6-Dinitroresorcinol ethers Solid-state handling

High-Yield Synthesis (90%) with >98% HPLC Purity Validates Reliable Supply Chain for DAR/PBO Monomer Production

In the patent CN102173993A, 1,5-dimethoxy-2,4-dinitrobenzene is synthesized from 1,5-dichloro-2,4-dinitrobenzene (205 g isolated, HPLC purity >98%, product yield 90%) and subsequently used as the direct precursor to 4,6-diamino resorcinol dihydrochloride (DAR), the key monomer for poly(p-phenylenebenzobisoxazole) (PBO) fiber production [1]. This two-step sequence establishes this compound as the validated industrial intermediate for high-performance polymer supply chains.

DAR synthesis PBO monomer Process chemistry High-purity intermediate

Exclusive C-2 Regioselectivity in Methoxide Addition Guides Predictable SNAr Derivatization

NMR spectroscopic analysis demonstrates that 1,3-dimethoxy-4,6-dinitrobenzene (synonymous with 1,5-dimethoxy-2,4-dinitrobenzene) reacts with methoxide ion in dimethyl sulphoxide–methanol mixtures to form an adduct exclusively at the C-2 position [1]. This contrasts with the behavior of 1-substituted 3,5-dinitrobenzenes, where methoxide addition initially occurs at C-4 before rearranging to a thermodynamic mixture of C-2 and C-4 adducts [2].

Regioselective nucleophilic addition SNAr orientation Methoxide adduct NMR Synthetic predictability

Differential SNAr Activation Pattern Compared to 1,2-Dimethoxy-4,5-dinitrobenzene Isomer

In the 1,5-dimethoxy-2,4-dinitrobenzene isomer, each nitro group is flanked by at least one methoxy group in an ortho or para relationship, providing dual activation of the ring toward nucleophilic attack. In contrast, the 1,2-dimethoxy-4,5-dinitrobenzene isomer (CAS 3395-03-7) positions both nitro groups adjacent to each other and both methoxy groups adjacent to each other, creating a different electronic environment where nucleophiles may displace methoxy groups under forcing conditions . This fundamental difference in substitution pattern leads to divergent SNAr product distributions between the two isomers.

Isomeric reactivity comparison SNAr activation Methoxy group orientation Nitro group directing effects

Procurement-Driven Application Scenarios for 1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4)


Scalable Manufacture of 4,6-Diaminoresorcinol (DAR) for PBO High-Performance Fiber Production

The patent-validated route proceeds via 1,5-dimethoxy-2,4-dinitrobenzene as the key intermediate, delivering DAR at 90% yield and >98% HPLC purity [1]. The high melting point (157 °C) of this intermediate simplifies isolation by crystallization, while the exclusive C-2 regioselectivity in subsequent transformations ensures a single diamine product without isomeric contamination [2]. This scenario directly supports procurement for PBO monomer synthesis, where polymer-grade DAR purity is non-negotiable for achieving target fiber tensile strength and thermal stability.

Controlled SNAr Substrate for Regiospecific Synthesis of Trisubstituted Aromatic Derivatives

The 12- to 24-fold lower Meisenheimer complex stability of 1,5-dimethoxy-2,4-dinitrobenzene relative to mono-methoxy dinitrobenzenes [1] enables clean, single-step nucleophilic substitution reactions where intermediate adduct accumulation is minimized. Combined with the exclusive C-2 addition regiochemistry documented by NMR [2], this compound serves as a predictable SNAr substrate for constructing 2-substituted-1,5-dimethoxy-4-nitrobenzene derivatives used in pharmaceutical intermediate synthesis and agrochemical discovery programs.

Precursor for Bioreductive Anticancer Agent Synthesis Requiring Defined Nitroaromatic Architecture

1,5-Dimethoxy-2,4-dinitrobenzene is employed as a precursor in the synthesis of hypoxia-selective bioreductive anticancer agents [1]. The symmetrical 2,4-dinitro substitution pattern with electron-donating methoxy groups in the 1,5-positions provides a precisely tuned reduction potential distinct from other dimethoxy-dinitrobenzene isomers, enabling the design of prodrugs with controlled enzymatic activation profiles in hypoxic tumor microenvironments.

Organic Semiconductor and Photovoltaic Materials Research Building Block

Emerging applications position 1,5-dimethoxy-2,4-dinitrobenzene as a candidate precursor for organic semiconductors and photovoltaic devices [1]. The symmetrical electron donor-acceptor architecture (two methoxy donors, two nitro acceptors in a 1,5-/2,4-arrangement) creates a defined intramolecular charge-transfer character that is structurally distinct from the 1,2- and 1,4-isomers, enabling systematic tuning of optoelectronic properties in materials discovery programs.

Quote Request

Request a Quote for 1,5-Dimethoxy-2,4-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.